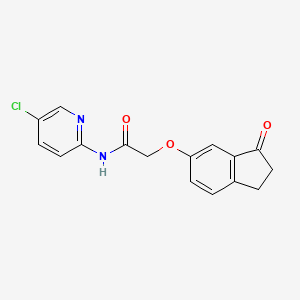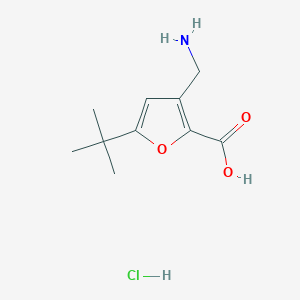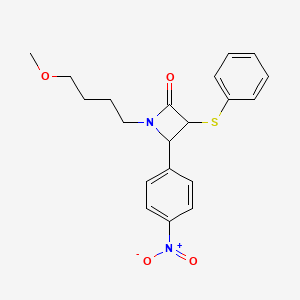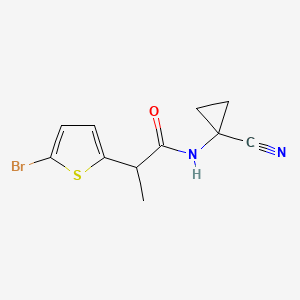
N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of a specific enzyme called glycogen synthase kinase 3 beta (GSK-3β), which is involved in various cellular processes, including cell division, differentiation, and apoptosis.
Mecanismo De Acción
N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide works by inhibiting the activity of GSK-3β, which is a serine/threonine kinase that plays a crucial role in various cellular processes. The inhibition of GSK-3β activity leads to the modulation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The inhibition of GSK-3β activity by N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and apoptosis. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines. Furthermore, it has been shown to promote neurogenesis and improve cognitive function in various preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. Additionally, it has been shown to exhibit good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies.
However, there are some limitations associated with the use of N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide in lab experiments. It has been shown to exhibit some off-target effects, which may complicate the interpretation of the results. Additionally, its effectiveness may vary depending on the experimental conditions.
Direcciones Futuras
N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has several potential future directions for research. It has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer. Additionally, it has been shown to exhibit neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases. Furthermore, it has been investigated for its potential use in the regulation of circadian rhythms and the treatment of sleep disorders. Finally, it has been shown to exhibit anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases.
Métodos De Síntesis
The synthesis of N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide involves a multi-step process, which includes the reaction of 5-chloropyridine-2-carboxylic acid with thionyl chloride to form 5-chloropyridine-2-yl chloride. The resulting compound is then reacted with 3-oxo-2,3-dihydro-1H-indene-5-carboxylic acid to form N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide.
Aplicaciones Científicas De Investigación
N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, neuroprotective, and anti-tumor properties in various preclinical models. Additionally, it has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, bipolar disorder, and cancer.
Propiedades
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-3-6-15(18-8-11)19-16(21)9-22-12-4-1-10-2-5-14(20)13(10)7-12/h1,3-4,6-8H,2,5,9H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARJTGMRDGRDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2698710.png)
![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2698711.png)
![6-(4-methoxyphenyl)-N-[(5-methyl-2-furyl)methyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2698712.png)

![3-(4-chlorophenyl)-7,8-dimethoxy-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2698720.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2698723.png)
![N1-isobutyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2698725.png)


![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-4-(4-{[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2698729.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2698732.png)
